molecular formula C14H22O3 B14841168 3,5-DI-Tert-butoxyphenol

3,5-DI-Tert-butoxyphenol

Cat. No.: B14841168
M. Wt: 238.32 g/mol
InChI Key: PPDKMVUXOATCGL-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butoxyphenol, also known as 3,5-di-tert-butylphenol, is an organic compound with the molecular formula C14H22O. It is a phenolic compound characterized by the presence of two tert-butyl groups attached to the benzene ring at the 3 and 5 positions. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of concentrated sulfuric acid or other strong acids to facilitate the alkylation process. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst used in industrial production is often a solid acid catalyst, which can be recycled and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-DI-Tert-butoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic amounts of copper (I) and N,N’-di-tert-butylethylenediamine (DBED) are used in the aerobic oxygenation of

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3,5-bis[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O3/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9,15H,1-6H3

InChI Key

PPDKMVUXOATCGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)OC(C)(C)C

Origin of Product

United States

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